molecular formula C15H19I2NO5 B558704 Boc-3,5-diiodo-tyr-ome CAS No. 128781-80-6

Boc-3,5-diiodo-tyr-ome

Cat. No.: B558704
CAS No.: 128781-80-6
M. Wt: 547.12 g/mol
InChI Key: KCRKNWPLSHNILS-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-3,5-diiodo-tyrosine methyl ester, also known as (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate, is a derivative of tyrosine. It is characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry .

Preparation Methods

The synthesis of Boc-3,5-diiodo-tyrosine methyl ester typically involves several steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production.

Chemical Reactions Analysis

Boc-3,5-diiodo-tyrosine methyl ester can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Boc-3,5-diiodo-tyrosine methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-3,5-diiodo-tyrosine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of iodine atoms enhances its binding affinity to these targets, allowing it to modulate their activity. For example, it can inhibit the activity of enzymes involved in thyroid hormone synthesis by mimicking the structure of natural thyroid hormones .

Comparison with Similar Compounds

Boc-3,5-diiodo-tyrosine methyl ester can be compared with other halogenated tyrosine derivatives, such as:

    Boc-3-iodo-tyrosine methyl ester: Contains a single iodine atom at the 3 position.

    Boc-3,5-dibromo-tyrosine methyl ester: Contains bromine atoms instead of iodine.

    Boc-3,5-dinitro-tyrosine methyl ester: Contains nitro groups instead of halogens.

The uniqueness of Boc-3,5-diiodo-tyrosine methyl ester lies in its specific halogenation pattern and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and biological studies.

Properties

CAS No.

128781-80-6

Molecular Formula

C15H19I2NO5

Molecular Weight

547.12 g/mol

IUPAC Name

methyl (2R)-2-(3,5-diiodo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C15H19I2NO5/c1-15(2,3)23-14(20)18-11(13(19)22-5)8-6-9(16)12(21-4)10(17)7-8/h6-7,11H,1-5H3,(H,18,20)/t11-/m1/s1

InChI Key

KCRKNWPLSHNILS-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)I)OC)I)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C(=C1)I)OC)I)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)I)OC)I)C(=O)OC

Synonyms

BOC-3,5-DIIODO-TYR-OME; 128781-80-6; SCHEMBL5123861; C15H19I2NO5; CTK8B4810; LYSAEUWOAILRMR-NSHDSACASA-N; 6241AH; ZINC71788016; N-t-butoxycarbonyl-3,5-diiodo-L-tyrosinemethylester; 3,5-Diiodo-N-(tert-butoxycarbonyl)-L-tyrosinemethylester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.